molecular formula C15H13F3N4O2 B10925153 N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide

N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide

Cat. No.: B10925153
M. Wt: 338.28 g/mol
InChI Key: DEDIBBHCZYXWDE-UHFFFAOYSA-N
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Description

N~1~,N~1~-DIMETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE is a complex organic compound that features a unique structure combining a pyrimido[1,2-a][1,3]benzimidazole core with a trifluoromethyl group and an acetamide moiety

Preparation Methods

The synthesis of N1,N~1~-DIMETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE involves multiple steps, typically starting with the preparation of the pyrimido[1,2-a][1,3]benzimidazole core This can be achieved through a series of cyclization reactions involving appropriate precursorsThe final step involves the acylation of the intermediate compound to form the acetamide moiety .

Chemical Reactions Analysis

N~1~,N~1~-DIMETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~1~,N~1~-DIMETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~1~-DIMETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in biological systems .

Comparison with Similar Compounds

N~1~,N~1~-DIMETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C15H13F3N4O2

Molecular Weight

338.28 g/mol

IUPAC Name

N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C15H13F3N4O2/c1-20(2)13(24)8-21-12(23)7-11(15(16,17)18)22-10-6-4-3-5-9(10)19-14(21)22/h3-7H,8H2,1-2H3

InChI Key

DEDIBBHCZYXWDE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C(=O)C=C(N2C1=NC3=CC=CC=C32)C(F)(F)F

Origin of Product

United States

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